molecular formula C16H17ClN2OS B3985979 N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea

N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea

Cat. No. B3985979
M. Wt: 320.8 g/mol
InChI Key: HXQCRQSNOQDWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, also known as CMPTU, is a thiourea derivative that has been extensively studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea is not fully understood, but it is believed to act as a potent antioxidant and anti-inflammatory agent. It has been shown to inhibit the activity of various enzymes involved in oxidative stress and inflammation, including cyclooxygenase-2 and inducible nitric oxide synthase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including its ability to reduce inflammation, oxidative stress, and apoptosis. It has also been shown to have a protective effect on the cardiovascular system, reducing blood pressure and improving blood flow.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea in lab experiments is its ability to act as a potent antioxidant and anti-inflammatory agent. This makes it a promising candidate for the treatment of various diseases, including neurodegenerative diseases and cancer. However, one of the limitations of using this compound is its potential toxicity, which requires careful consideration when designing experiments.

Future Directions

There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea, including its potential use as a treatment for neurodegenerative diseases, cancer, and cardiovascular disease. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential side effects. Future studies could also explore the use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-(4-chloro-2-methylphenyl)-N'-(2-hydroxy-2-phenylethyl)thiourea has been studied for its potential use in various scientific research applications, including its effects on the central nervous system, cancer cells, and cardiovascular system. It has been found to have neuroprotective effects, reducing inflammation and oxidative stress in the brain. Additionally, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been found to have a vasodilatory effect on blood vessels, making it a potential treatment for hypertension.

properties

IUPAC Name

1-(4-chloro-2-methylphenyl)-3-(2-hydroxy-2-phenylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2OS/c1-11-9-13(17)7-8-14(11)19-16(21)18-10-15(20)12-5-3-2-4-6-12/h2-9,15,20H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQCRQSNOQDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)NCC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200606
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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